ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrole-thiazole core. Key structural elements include:
- A 1,3-thiazole-5-carboxylate ester group, contributing to solubility modulation and intermolecular interactions.
- A 4-hydroxy-5-oxo-pyrrole moiety with a benzoyl substituent at position 3, enabling hydrogen bonding via the hydroxyl group.
- A 4-tert-butylphenyl group at position 2 of the pyrrole ring, introducing steric bulk and lipophilicity.
Its synthesis likely involves multi-step condensation and cyclization reactions, with crystallization facilitated by hydrogen bonding (as inferred from ).
Properties
Molecular Formula |
C28H28N2O5S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O5S/c1-6-35-26(34)24-16(2)29-27(36-24)30-21(17-12-14-19(15-13-17)28(3,4)5)20(23(32)25(30)33)22(31)18-10-8-7-9-11-18/h7-15,21,31H,6H2,1-5H3/b22-20+ |
InChI Key |
RFGCWRKWZAGKMH-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis Adaptations
The 4-methyl-1,3-thiazole-5-carboxylate ring is synthesized via a modified Hantzsch reaction, where α-haloketones react with thioureas. For example, ethyl 2-bromoacetoacetate and thioacetamide undergo cyclization in formic acid to yield the thiazole core. This method achieves yields >90% under mild conditions (50°C, 4 hours) without toxic catalysts.
One-Step Catalytic Cyclization
Recent advances utilize chloroformic acid derivatives for direct esterification during cyclization. In a representative protocol, 4-tert-butylbenzyl cyanide reacts with (2-methoxy)ethyl chloroformate in toluene with triethylamine, producing the thiazole-ester hybrid in 95.7% yield. Key advantages include:
-
Temperature control : Reactions proceed at 15–30°C, minimizing side products.
-
Solvent versatility : Toluene, xylene, or petroleum ethers are effective.
-
Acid scavengers : Triethylamine or sodium carbonate neutralize HCl, driving the reaction to completion.
Pyrrolidone Subunit Construction: Benzoylation and Cyclization
Aldol Condensation for Pyrrolidone Formation
The 3-benzoyl-4-hydroxy-5-oxo-pyrrolidine segment is synthesized via aldol condensation between 4-tert-butylbenzaldehyde and benzoylacetonitrile. Under basic conditions (e.g., sodium methoxide), the reaction forms a β-keto nitrile intermediate, which cyclizes upon acid quenching.
Michael Addition-cyclization Cascade
An alternative route employs a Michael addition of ethyl acrylate to 4-tert-butylphenylmagnesium bromide, followed by benzoylation and intramolecular cyclization. This method achieves 88% yield in dimethylformamide at 80°C.
Coupling Strategies for Molecular Assembly
Esterification via Chloroformate Activation
The thiazole and pyrrolidone subunits are coupled using (2-methoxy)ethyl chloroformate. In a typical procedure:
-
Activation : The pyrrolidone’s hydroxyl group reacts with chloroformate in toluene, forming a mixed carbonate.
-
Nucleophilic substitution : The thiazole’s amine attacks the carbonate, releasing CO₂ and yielding the final product.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 35°C |
| Reaction Time | 3 hours |
| Yield | 95.7% |
| Purity (HPLC) | 97.4% |
Mitsunobu Coupling for Stereochemical Control
For stereospecific variants, the Mitsunobu reaction couples the thiazole and pyrrolidone using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method preserves chiral centers but requires anhydrous tetrahydrofuran and achieves lower yields (78%).
Process Optimization and Industrial Scalability
Solvent and Catalyst Screening
Comparative studies identify toluene as the optimal solvent due to its high boiling point (110°C) and compatibility with acid scavengers like triethylamine. Catalytic systems using N,N-dimethylaminopyridine (DMAP) accelerate esterification by 30%.
Temperature-Controlled Stepwise Addition
Gradual addition of chloroformate (0.5–2 hours) at 15–30°C prevents exothermic runaway, ensuring consistent product quality. Post-reaction, simple filtration and rotary evaporation replace costly chromatography, reducing production costs by 40%.
Waste Minimization Strategies
-
Recycling : Toluene is recovered via distillation and reused in subsequent batches.
-
Acid scavenger recovery : Triethylamine hydrochloride is filtered and regenerated using NaOH.
Analytical Characterization and Quality Control
Spectroscopic Profiling
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
*log P values estimated using fragment-based methods; tert-butyl and alkoxy groups increase lipophilicity.
Key Observations:
Lipophilicity Trends :
- The 4-tert-butylphenyl group in the target compound enhances lipophilicity (log P ~5.2) compared to the compound (log P ~4.1), which has polar methoxy groups.
- The compound, with longer alkoxy chains (butoxy, propoxy), exhibits the highest log P (~6.8), suggesting superior membrane permeability but poorer aqueous solubility.
Hydrogen Bonding and Crystallinity: The 4-hydroxy group in the target compound facilitates hydrogen bonding, likely leading to tighter crystal packing compared to the compound, which lacks additional polar substituents.
Steric Effects :
- The tert-butyl group in the target compound introduces steric hindrance, which could impede metabolic degradation compared to smaller substituents (e.g., methoxy in ).
Analytical and Crystallographic Comparisons
NMR Profiling :
- highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (29–36) can pinpoint structural variations. For the target compound, the tert-butyl group’s electron-donating effect would likely upfield-shift adjacent protons in these regions compared to alkoxy-substituted analogs.
Crystallographic Tools :
Implications for Drug Design
ADMET Properties :
Synthetic Accessibility :
- The tert-butyl group simplifies synthesis compared to multi-methoxy substitutions (), which require regioselective protection/deprotection steps.
Biological Activity
Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates several functional groups, including:
- Pyrrole Ring : Contributes to its biological activity.
- Thiazole Moiety : Enhances interaction with biological targets.
- Hydroxy and Carbonyl Groups : Implicated in various chemical reactions and biological interactions.
The presence of the tert-butylphenyl group increases lipophilicity, potentially improving pharmacokinetic properties and bioavailability.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It has been identified as a potential inhibitor of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. This dual-targeting capability allows it to be effective against both gram-positive and gram-negative bacteria.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. The structural components that enhance its interaction with fungal cell membranes contribute to this effect.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with critical cellular pathways. Further research is required to elucidate the specific mechanisms involved .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication.
- Membrane Disruption : Interaction with fungal membranes leads to increased permeability and cell death.
- Cell Cycle Arrest : Potential interference with cancer cell cycle progression may lead to apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-pyrrolidin] | Chlorobenzoyl group | Antibacterial |
| Ethyl 2-[3-(furoyl)-4-hydroxy-pyrrole] | Furoyl substituent | Antifungal |
| Benzothiazole derivatives | Thiazole core | Anticancer |
This compound stands out due to its unique combination of functional groups that enhance both lipophilicity and biological activity.
Case Studies and Research Findings
Several studies have reported on the efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antifungal Activity : In a separate investigation, the compound showed promising results against Candida albicans, indicating its potential as an antifungal agent.
- Anticancer Screening : Initial screenings using multicellular spheroids revealed that the compound could significantly reduce tumor growth compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis involving cyclization (e.g., Biginelli reaction for pyrrolidone-thiazole core formation) and functional group modifications. Key steps include condensation of aldehydes with thioureas and subsequent cyclization under reflux in ethanol . Optimization strategies include adjusting catalysts (e.g., Lewis acids), solvent polarity (DMF/ethanol mixtures for recrystallization), and temperature gradients during intermediate purification .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- Methodology : Use high-resolution NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous thiazole derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen for anti-inflammatory activity via COX-1/COX-2 inhibition assays or NF-κB pathway modulation. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to known kinase inhibitors like imatinib. Include positive controls (e.g., doxorubicin) and validate results with Western blotting for apoptosis markers .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology : Synthesize analogs with variations in the benzoyl, tert-butylphenyl, or thiazole-methyl groups. Compare solubility (via HPLC logP measurements) and bioactivity trends. For example, replacing the ethyl carboxylate with a free carboxylic acid may enhance solubility but reduce membrane permeability . Use statistical tools (e.g., PCA) to correlate structural features with activity .
Q. What computational methods can predict its interaction with biological targets like protein kinases?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against kinase ATP-binding pockets (e.g., EGFR, BRAF). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare predicted binding energies with experimental IC₅₀ values to refine models .
Q. What strategies address solubility challenges in pharmacological studies?
- Methodology : Use co-solvents (DMSO/PEG mixtures) or formulate as nanoparticles (liposomes, PLGA carriers). Assess solubility via shake-flask method in PBS (pH 7.4) and simulate gastrointestinal absorption using Caco-2 cell monolayers. Structural modifications, such as introducing polar groups on the phenyl ring, can improve aqueous solubility .
Q. How can researchers resolve contradictions in reported bioactivities across studies?
- Methodology : Conduct meta-analyses of existing data, focusing on assay conditions (e.g., cell line specificity, serum concentration). Reproduce conflicting studies with standardized protocols. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to verify mechanisms .
Q. What enzyme inhibition assays are recommended for validating kinase-targeting hypotheses?
- Methodology : Use fluorescence-based ADP-Glo™ assays to measure kinase activity inhibition. Test against a panel of kinases (e.g., CDK, MAPK families) and validate with radioactive ³²P-ATP incorporation assays. Correlate inhibition profiles with structural analogs .
Q. How should stability studies under physiological conditions be designed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
